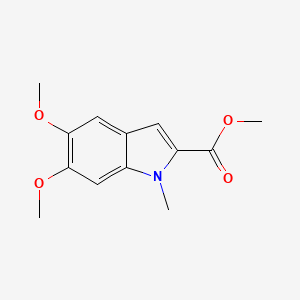
methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is a derivative of indole, which is a structure of interest due to its presence in various natural products and pharmaceuticals. The indole moiety is a common scaffold in many biologically active molecules, and its derivatives are often synthesized for their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the regioselective dibromination of methyl indole-3-carboxylate leads to methyl 5,6-dibromoindole-3-carboxylate, which can be further modified to create various indole derivatives, including those with methoxy groups . Another approach involves the esterification of commercially available indole carboxylic acids, which can be used to prepare compounds like methyl 5-methoxy-1H-indole-2-carboxylate . These methods demonstrate the versatility of indole chemistry and the ability to introduce different functional groups to the indole core.
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR . Computational studies, including density functional theory (DFT), can provide insights into the electronic structure, hydrogen bonding, and solvent effects . These analyses help in understanding the fundamental modes of vibrations, electronic nature, and the reactivity of the molecule, which are crucial for the development of new compounds with desired properties.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions to form a wide range of products. For example, methyl 3-amino-1H-indole-2-carboxylates can react with aryl isocyanates and isothiocyanates to yield pyrimido[5,4-b]indole derivatives . These reactions showcase the reactivity of the indole nucleus and its ability to engage in the construction of complex heterocyclic systems, which are often found in pharmaceutical agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by the substitution pattern on the indole ring. For instance, the introduction of methoxy groups can affect the molecule's polarity, solubility, and reactivity . Theoretical calculations, such as those for polarizability and hyperpolarizability, can predict the non-linear optical (NLO) properties of these molecules . Additionally, the crystal structure and intermolecular interactions can be studied using X-ray crystallography, which provides detailed information about the solid-state arrangement of these compounds .
Aplicaciones Científicas De Investigación
Indole Synthesis
Indole derivatives, such as "methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate," are crucial in organic chemistry due to their presence in natural products and pharmaceuticals. Taber and Tirunahari (2011) provide a comprehensive review of methods for indole synthesis, highlighting the significance of these compounds in drug development and materials science. Their classification framework for indole syntheses offers insights into the diverse strategies employed in constructing the indole nucleus, which is foundational in medicinal chemistry and synthetic biology (Taber & Tirunahari, 2011).
Pharmacokinetics and Redox Properties
Understanding the pharmacokinetics and redox properties of related compounds can inform the potential medical applications of "methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate." For example, Watanabe et al. (2011) discuss the pharmacokinetics and redox properties of protein-bound uremic toxins, highlighting the importance of these properties in drug design and therapy optimization. Such research is vital for developing compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles and therapeutic indices (Watanabe et al., 2011).
Chemoprotective Agents
Indole derivatives are explored for their potential as chemoprotective agents in cancer therapy. Research on compounds like indole-3-carbinol (I3C) and its derivatives suggests that indole-based compounds can modulate enzymatic activity and gene expression pathways involved in carcinogenesis. These findings could provide a rationale for investigating "methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate" in similar contexts, exploring its potential for chemoprevention or as a therapeutic agent in oncology (Bradlow, 2008).
Environmental and Biological Implications
Research on the environmental and biological implications of methylated arsenicals, like the work by Cohen et al. (2006), offers insights into the potential toxicology and safety profile of related methylated compounds. Understanding the metabolism, carcinogenicity, and risk assessment methodologies for methylated compounds can inform safety evaluations and regulatory considerations for "methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate" in both environmental and biological contexts (Cohen et al., 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
methyl 5,6-dimethoxy-1-methylindole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-14-9-7-12(17-3)11(16-2)6-8(9)5-10(14)13(15)18-4/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINMKDRQCGQUQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



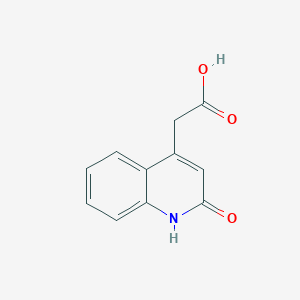



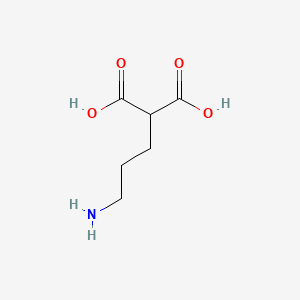

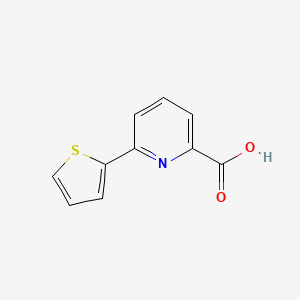


![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)
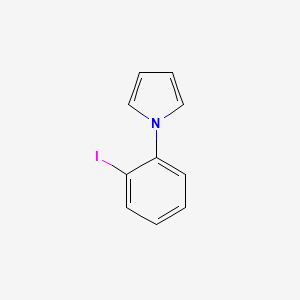
![Phenol, 4-[(4-aminophenyl)amino]-](/img/structure/B1309462.png)